N-Isopropylbenzylamine

Catalog No.
S567131
CAS No.
102-97-6
M.F
C10H15N
M. Wt
149.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Isopropylbenzylamine

CAS Number

102-97-6

Product Name

N-Isopropylbenzylamine

IUPAC Name

N-benzylpropan-2-amine

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

InChI

InChI=1S/C10H15N/c1-9(2)11-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3

InChI Key

LYBKPDDZTNUNNM-UHFFFAOYSA-N

SMILES

CC(C)NCC1=CC=CC=C1

Synonyms

N-benzyl-N-isopropylamine, N-benzylisopropylamine, N-isopropylbenzylamine

Canonical SMILES

CC(C)NCC1=CC=CC=C1

The exact mass of the compound N-Isopropylbenzylamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60295. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-Isopropylbenzylamine is a secondary aromatic amine widely utilized as a versatile intermediate and building block in organic synthesis. Its molecular structure, featuring a benzyl group for aromatic-based reactions and an isopropyl-substituted amine for controlled nucleophilic additions, makes it a frequent precursor in the production of pharmaceuticals and agrochemicals. The compound's physical properties, such as its liquid state at room temperature and a boiling point of approximately 200 °C, are critical considerations for its handling and application in various synthetic processes.

Research Fit

Organic synthesis intermediate
N-benzyl secondary amine building block for synthetic transformations
Organometallic ligand context
Reported yield advantage in magnesocene adduct preparation
Forensic reference standard
Isomer discrimination method development for seized-drug analysis

Substituting N-Isopropylbenzylamine with simpler analogs like benzylamine or N-methylbenzylamine is often unviable due to the specific steric and electronic properties conferred by the isopropyl group. This bulky substituent directly influences reaction selectivity and kinetics, a critical factor in complex multi-step syntheses. For instance, in reductive aminations or as a directing group, the steric hindrance from the isopropyl moiety can prevent unwanted side reactions or guide reactants to a specific molecular position, improving the yield and purity of the target compound. Replacing it with a smaller group (like methyl or a proton) would alter this steric shield, potentially leading to different product ratios, lower yields, or the formation of impurities that complicate downstream purification processes.

Substitution Risk

Steric profile alters ligand performance
Isopropyl group steric effects shift magnesocene adduct yields relative to N-methyl or N-ethyl analogs, which may not reproduce the reported coordination outcome.
False-positive pattern requires dedicated method
N-methylbenzylamine and other N-alkylbenzylamines may not exhibit the same Simon reaction false-positive behavior; forensic discrimination demands a validated LC-MS/MS protocol specific to this isomer.

Precursor Suitability: High-Yield Synthesis from Benzyl Chloride

In the synthesis of N-isopropylbenzylamine via ammonolysis, using benzyl chloride and isopropylamine as starting materials demonstrates a high-yield industrial route. One patented method reports achieving a final product yield of 83.2% with a purity greater than 99% (GC). This contrasts with syntheses starting from benzaldehyde and isopropylamine via reductive amination, which, while common, may involve more expensive borohydride reagents. The high conversion and purity from the benzyl chloride route highlight its efficiency for large-scale production.

Evidence DimensionProduct Yield
Target Compound Data83.2% yield (>99% purity)
Comparator Or BaselineAlternative synthesis routes like reductive amination of benzaldehyde.
Quantified DifferenceHigh-yield (83.2%) process suitable for industrial scale-up.
ConditionsAmmonolysis of benzyl chloride with isopropylamine using a cuprous iodide catalyst at 60°C.

This provides a quantifiable benchmark for process efficiency and cost-effectiveness, justifying its selection for scaled manufacturing over other synthetic pathways.

Adduct formation yield
Head-to-head
91% isolated (target) vs. 80% benzylamine, 67% tert-butylamine
Supports ligand selection context for CVD precursor synthesis
Ambient toluene, Cp₂Mg reaction

Processability Advantage: Higher Boiling Point for Thermal Stability in Reactions

N-Isopropylbenzylamine has a boiling point of 200 °C, which is significantly higher than that of its close structural analog, N-ethylbenzylamine (191-192 °C), and the primary amine benzylamine (185 °C). This elevated boiling point provides a wider operational temperature range, reducing material loss from volatilization during high-temperature reactions or distillations. This property is a key processability advantage, ensuring more stable reaction conditions and potentially higher effective yields in heated synthetic protocols.

Evidence DimensionBoiling Point
Target Compound Data200 °C
Comparator Or BaselineN-Ethylbenzylamine (191-192 °C), Benzylamine (185 °C)
Quantified Difference8-15 °C higher than common substitutes.
ConditionsStandard atmospheric pressure (literature values).

For processes requiring temperatures between 185-200 °C, selecting N-Isopropylbenzylamine can prevent reactant loss and improve process control compared to lower-boiling point analogs.

LC-MS/MS detection limits
Reported
LLOD 0.1 ng/mL · LLOQ 0.3 ng/mL (both isomers)
Equivalent sensitivity supports isomer discrimination method validation
Agilent Poroshell 120 SB-C18, isocratic elution, MRM

Precursor for Catalysis: Foundation for Bifunctional Boronic Acid Catalysts

N-Isopropylbenzylamine serves as a key structural backbone for advanced catalysts, such as N,N-di-isopropylbenzylamine-2-boronic acid, used for direct amide formation. The steric bulk of the N-alkyl groups in this catalyst class is crucial for its performance. While this specific derivative uses two isopropyl groups, the principle highlights the importance of the N-isopropylbenzylamine scaffold. Research shows that modifying this core structure, for example by adding an electron-withdrawing group to the benzyl ring, significantly increases catalytic activity, demonstrating the tunability and importance of the N-isopropylbenzylamine precursor. This application is not feasible with a primary amine like benzylamine, which lacks the necessary N-alkyl substitution to form the bifunctional catalyst.

Evidence DimensionCatalyst Precursor Suitability
Target Compound DataServes as a foundational structure for N,N-di-isopropylbenzylamine-based boronic acid catalysts.
Comparator Or BaselineBenzylamine (cannot form the same catalyst class due to lack of N-alkyl groups).
Quantified DifferenceEnables the synthesis of a specific class of high-performance catalysts for direct amide formation.
ConditionsDirected metallation-borylation methods to synthesize boronic acid derivatives for amide bond formation catalysis.

This compound is a necessary precursor for creating specialized, high-activity catalysts, a procurement decision driven by the need to access specific downstream applications in green chemistry.

Simon reaction color shift
Reported
Blue retained (NIP-BA) vs. purple (MA), light pink (NMe-BA)
Enables differential colorimetric field screening
Modified t-Boc Simon method, 3‑min endpoint
Commercial purity grades
Data to verify
TCI >98.0% (GC) · Sigma ≥97.0% · Thermo Sci. ≥96.0% (GC+titration)
Purity grade may influence application fit
Verify current certificate of analysis per lot

Intermediate for Pharmaceutical Ingredient Synthesis

As a key intermediate, N-Isopropylbenzylamine is used in the synthesis of various pharmaceutical compounds. Its specific structure is often incorporated into the final active pharmaceutical ingredient (API), where the N-isopropyl group may be critical for biological activity, for example in certain classes of beta-blockers or other therapeutics.

High-Temperature Organic Synthesis

Due to its relatively high boiling point of 200 °C compared to other secondary benzylamines, this compound is well-suited for synthetic reactions that require elevated temperatures to proceed at an efficient rate. This ensures minimal loss of the amine reagent through evaporation, improving overall process yield and reproducibility.

Precursor for Specialty Catalysts and Ligands

The compound serves as a foundational building block for more complex molecules used in catalysis. For example, it is a precursor for preparing ligands for organometallic complexes or specialized catalysts for reactions like direct amide bond formation, where the steric and electronic properties of the N-isopropylbenzylamine core are essential for catalytic function.

Application Fit Matrix

Application
Selection Property
Validation Focus
Magnesocene adduct synthesis (CVD precursor research)
Reported adduct yield context
Ligand steric profile and reaction yield verification
Methamphetamine isomer discrimination method validation
Isomer-specific analytical detection parameters
LC-MS/MS LOD/LOQ and retention time confirmation
Modified Simon reaction field test protocol development
Differential colorimetric response profile
Endpoint color differentiation under t-Boc conditions
N-benzylideneisopropylamine synthesis and related transformations
Purity grade (GC area% or dual-method)
Lot-specific purity certification per application requirement

XLogP3

2.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

149.120449483 g/mol

Monoisotopic Mass

149.120449483 g/mol

Boiling Point

200.0 °C

Heavy Atom Count

11

LogP

1.83 (LogP)

UNII

67SYC92FNS

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 49 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 48 of 49 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

102-97-6

Wikipedia

Isopropylbenzylamine

General Manufacturing Information

Benzenemethanamine, N-(1-methylethyl)-: ACTIVE

Sanderson, R.M. Identification of N-methylbenzylamine hydrochloride, N-ethylbenzylamine hydrochloride, and N-isopropylbenzylamine hydrochloride. Microgram J. 6(1-2), 36-45 (2008).

Explore Compound Types